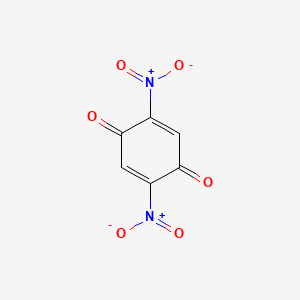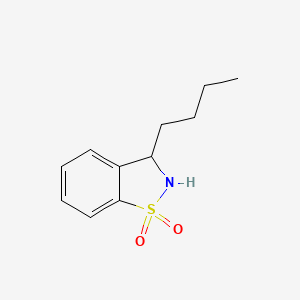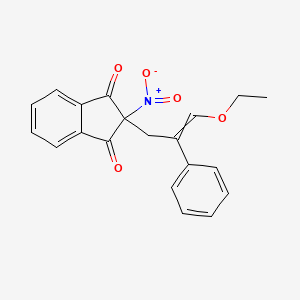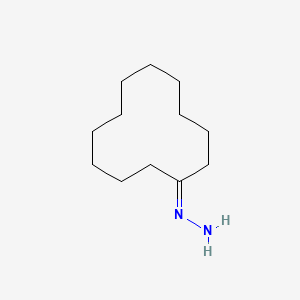
Cyclododecylidenehydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododecylidenehydrazine is an organic compound characterized by a cyclododecane ring bonded to a hydrazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclododecylidenehydrazine can be synthesized through the reaction of cyclododecanone with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The reaction proceeds as follows: [ \text{Cyclododecanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Cyclododecylidenehydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone and nitrogen gas.
Reduction: It can be reduced to cyclododecane and ammonia.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclododecanone and nitrogen gas.
Reduction: Cyclododecane and ammonia.
Substitution: Various substituted cyclododecyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclododecylidenehydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of cyclododecylidenehydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The cyclododecane ring provides structural stability and hydrophobic interactions, which can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Cyclododecylidenehydrazine can be compared with other hydrazine derivatives such as:
Cyclohexylidenehydrazine: Similar structure but with a smaller cyclohexane ring.
Cyclooctylidenehydrazine: Contains a cyclooctane ring, leading to different steric and electronic properties.
Cyclododecanone: The ketone precursor to this compound, lacking the hydrazine group.
Uniqueness: this compound’s uniqueness lies in its large cyclododecane ring, which provides distinct steric and hydrophobic properties compared to smaller ring analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
86467-48-3 |
|---|---|
Fórmula molecular |
C12H24N2 |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
cyclododecylidenehydrazine |
InChI |
InChI=1S/C12H24N2/c13-14-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11,13H2 |
Clave InChI |
ROEPZZRZNYKEMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=NN)CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)

![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
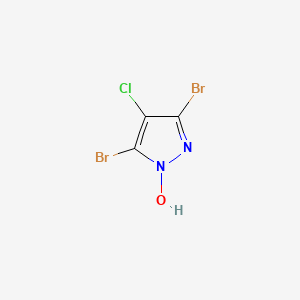

![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)





